Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate
Description
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c18-14-7-4-9-17(11-14)10-8-16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19) |
InChI Key |
AQTSEUXAZSTEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate has several scientific research applications:
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed on the amine nitrogen, rendering it non-nucleophilic and preventing unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as acidic or basic environments, or through catalytic hydrogenation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Carbamates with Heterocyclic Substituents
Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (161)
- Structure: Cyclopentane ring with trimethyl and amino substituents.
- Synthesis : Low yield (7%) due to steric hindrance from the bulky cyclopentyl group .
Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate
- Structure : Piperidine ring with a benzyl group at N1 and a carbamate at C3.
- Molecular Weight : 324.42 g/mol, higher than the target compound (284.33 g/mol) due to an additional benzyl group .
- Impact : The dual benzyl groups may enhance lipophilicity but reduce solubility compared to the 3-hydroxyl group in the target compound.
Carbamates with Hydrophilic Chains
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
- Structure : Ethylene glycol-like chain with terminal hydroxyl group.
- Molecular Weight : 283.32 g/mol (similar to the target compound).
- Properties : Increased hydrophilicity due to the ethoxy-hydroxy chain, making it suitable for aqueous applications .
Benzyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate
- Structure : Indole moiety linked via ethyl-carbamate.
- Synthesis Yield : 40%, lower than some analogs due to bromine’s steric and electronic effects .
- Application : Indole’s aromaticity may facilitate π-stacking interactions in biological targets, unlike the aliphatic piperidine in the target compound.
Phosphorylated Carbamates
Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate (21)
Carcinogenic Carbamate Analogs
Vinyl Carbamate vs. Ethyl Carbamate
- Carcinogenicity: Vinyl carbamate is 10–50× more potent than ethyl carbamate in inducing tumors, attributed to metabolic activation to electrophilic intermediates .
- Relevance : The target compound’s benzyl and hydroxyl groups likely reduce toxicity compared to these simpler carbamates.
Data Tables
Table 1. Physicochemical Properties of Selected Carbamates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate | C15H20N2O3 | 284.33 | 3-hydroxypiperidine | 1.2 |
| Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | C14H21NO5 | 283.32 | Ethoxy-hydroxy chain | 0.8 |
| Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate | C29H27NO7P | 532.50 | Phosphoryl, hydroxyphenyl | 3.5 |
| Vinyl carbamate | C3H5NO2 | 87.08 | Vinyl group | -0.5 |
Research Findings and Implications
- Hydrophilicity vs. Lipophilicity : The 3-hydroxypiperidine group in the target compound balances solubility and membrane permeability, unlike more lipophilic analogs (e.g., dual-benzyl derivatives) .
- Toxicity Profile: The absence of reactive groups (e.g., vinyl or ethyl carbamate) suggests lower carcinogenic risk .
- Synthetic Challenges : Bulky substituents (e.g., phosphoryl or indole groups) often reduce yields, necessitating optimized protocols .
Biological Activity
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate, a compound characterized by its unique structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O3, with a molecular weight of approximately 250.29 g/mol. The compound consists of a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group. This structural combination allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research has indicated that compounds with similar piperidine structures can exhibit inhibitory effects on various enzymes and receptors. For instance, derivatives of piperidine have shown promising results in inhibiting the SARS-CoV 3CL protease, an essential enzyme for viral replication .
1. Antiviral Activity
Recent studies have explored the antiviral properties of piperidine derivatives, including those similar to this compound. One study reported that certain piperidine analogs exhibited low micromolar activity against influenza viruses . The mechanism involves interference with hemagglutinin-mediated membrane fusion processes.
2. Neurotransmitter Transport Inhibition
Compounds with hydroxypiperidine structures have demonstrated significant affinity for neurotransmitter transporters. For example, in vitro studies indicated that similar compounds could inhibit the dopamine transporter (DAT), enhancing their potential as neuropharmacological agents . The introduction of hydroxyl groups has been shown to increase the potency and ability to cross the blood-brain barrier.
3. Anticancer Potential
The anticancer activity of piperidine derivatives has been documented, with some compounds inducing apoptosis in cancer cell lines. Research indicates that structural modifications can enhance cytotoxicity against specific tumor types . The spirocyclic structures derived from piperidines have shown improved interaction with protein binding sites, which is crucial for their anticancer efficacy.
Case Studies and Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Inhibition of SARS-CoV 3CL protease by piperidine derivatives | IC50 = 0.0041 μM |
| Study B | Antiviral activity against influenza A/H1N1 | EC50 = 7.4 μM |
| Study C | Neurotransmitter uptake inhibition (DAT) | Potency increased with hydroxyl substitution |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and releasing benzyl alcohol and carbon dioxide.
Key Insight :
-
The benzyl carbamate demonstrates stability under mild conditions but cleaves readily under strong acidic or basic environments, as observed in analogous carbamate deprotection strategies .
Hydrogenolysis of the Benzyl Group
Catalytic hydrogenation removes the benzyl group, generating a free amine without affecting the piperidine hydroxyl group.
| Reagents/Conditions | Products | Notes |
|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | 2-(3-hydroxypiperidin-1-yl)ethylamine | Selective reduction of the benzyl group preserves the carbamate backbone. |
Research Context :
-
Hydrogenolysis is a preferred method for debenzylation in carbamate chemistry, as seen in HIV-1 protease inhibitor syntheses .
Oxidation of the 3-Hydroxypiperidine Moiety
The hydroxyl group on the piperidine ring can be oxidized to a ketone under controlled conditions.
Comparative Data :
-
Similar 3-hydroxypiperidine derivatives show selective oxidation to ketones without carbamate cleavage when using PCC .
Substitution Reactions
The hydroxyl group can be functionalized via tosylation or Mitsunobu reactions, enabling further derivatization.
Mechanistic Relevance :
-
Tosylation is a critical step in synthesizing analogs for biological testing, as demonstrated in H₃R antagonist development .
Reduction of the Carbamate Group
Though uncommon for benzyl carbamates, reductive cleavage can occur under extreme conditions.
| Reagents/Conditions | Products | Notes |
|---|---|---|
| LiAlH₄, THF, reflux | 2-(3-hydroxypiperidin-1-yl)ethanol + benzylamine | Over-reduction disrupts the carbamate structure. |
Caution :
-
This pathway is less favorable due to competing hydrolysis and potential side reactions.
Enzymatic Interactions
While not a synthetic reaction, the compound’s carbamate and piperidine groups influence biological activity:
Structural Insights :
-
The hydroxyl group participates in hydrogen bonding with biological targets, while the carbamate enhances metabolic stability .
Comparative Reactivity with Analogous Compounds
Preparation Methods
Piperidine Ring Construction and Hydroxylation
One common method starts with a substituted pyridine or piperidine precursor. For example, the reduction of pyridine derivatives to tetrahydropyridine intermediates followed by selective functionalization is used. Hydroxylation at the 3-position can be achieved via epoxide ring opening or hydroboration-oxidation sequences.
- In a related synthesis of hydroxylated piperidines, opening of optically active epoxides with piperidine derivatives in refluxing ethanol gave secondary alcohols with good yields (Scheme 2 in)—a strategy adaptable to the 3-hydroxypiperidine motif.
- Hydroboration of olefinic bonds followed by oxidative cleavage (e.g., using H2O2/NaOH) yields trans-diastereomers of hydroxylated piperidines in good yields, with stereochemistry confirmed by NMR and X-ray analysis.
Carbamate Protection with Benzyl Group
The benzyl carbamate (Cbz) group is introduced to protect the amine functionality, typically via reaction with benzyl chloroformate or benzyl bromide derivatives under basic conditions.
- Use of benzyl alcohol as a solvent or reagent in carbamate formation has been shown to improve yields and stereoretention compared to methyl carbamates, which are formed in methanol solvent.
- The reaction conditions usually involve a mixture of toluene and benzyl alcohol at reflux, facilitating the formation of the benzyl carbamate-protected piperidine.
Extraction and Purification
After reaction completion, basification of the aqueous layer (e.g., with sodium carbonate) and extraction with organic solvents like ethyl acetate are standard to isolate the product. Activated carbon treatment may be applied to the organic phase to remove impurities.
Purification is often achieved by recrystallization or chromatography:
- Recrystallization of intermediates like O-benzyloxyimides improves yield and purity over column chromatography.
- Semi-preparative HPLC is used for separating diastereomeric pairs when stereochemical purity is critical.
Reaction Conditions and Yields
A representative table summarizing key reaction conditions and outcomes from related syntheses is provided below:
| Step | Reaction Type | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Epoxide opening | Piperidine derivative, refluxing ethanol | Several h | Reflux | Good | Secondary alcohol formation |
| 2 | Hydroboration-oxidation | Borane reagent, H2O2/NaOH | Few hours | Room temp | High | Trans-diastereomer formation |
| 3 | Carbamate protection | Benzyl chloroformate, toluene/benzyl alcohol | Several h | Reflux | Improved | Benzyl carbamate formation with stereoretention |
| 4 | Extraction and purification | Na2CO3 basification, ethyl acetate extraction | - | 25-30 °C | - | Activated carbon treatment optional |
Data adapted and integrated from sources.
Research Outcomes and Analysis
- The use of benzyl carbamate protecting groups enhances the stability and handling of the piperidine intermediates compared to methyl carbamates, which are sensitive to harsh deprotection conditions.
- Hydroxylation at the 3-position on the piperidine ring significantly influences the biological activity, as demonstrated in studies targeting monoamine transporters, where hydroxylated piperidine analogs showed increased potency and selectivity.
- The stereochemistry of the hydroxyl group is critical; synthetic routes that allow for stereocontrolled introduction of the hydroxyl group yield compounds with higher biological efficacy.
- Extraction and purification steps using aqueous basification and organic solvent extraction are standard, with activated carbon treatment improving purity without significant loss of product.
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
